molecular formula C17H13NO2S B2483227 N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide CAS No. 886629-21-6

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide

Cat. No. B2483227
CAS RN: 886629-21-6
M. Wt: 295.36
InChI Key: SLIKFWLNSIACHI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide, or N-acetyl-1-BzT, is a chemical compound that has recently been studied for its potential applications in scientific research. It is a type of carboxamide that is derived from benzothiophene and acetylphenyl. N-acetyl-1-BzT has been found to have a wide range of biochemical and physiological effects and has the potential to be used in a variety of applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the design and development of similar compounds, such as antibody-drug conjugates (adcs), require the synergistic combination of the monoclonal antibody, the linker, and the payload . This suggests that the pharmacokinetic properties of N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might be influenced by similar factors.

Result of Action

For instance, reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates . This suggests that N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide might have similar effects.

Action Environment

It’s known that similar compounds, such as adcs, offer some interesting physicochemical properties due to conjugation itself and to the often hydrophobic payloads . This suggests that environmental factors might similarly influence the action of N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide.

properties

IUPAC Name

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKFWLNSIACHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-benzothiophene-3-carboxamide

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